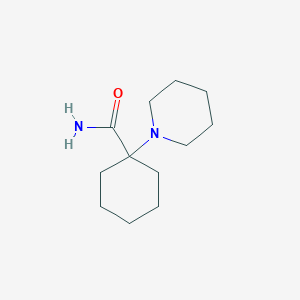

1-(Piperidin-1-yl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperidin-1-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C12H22N2O It is a derivative of cyclohexane and piperidine, featuring a carboxamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with piperidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with piperidine to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(Piperidin-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

One of the most promising applications of 1-(Piperidin-1-yl)cyclohexanecarboxamide is its potential as an anti-tubercular agent. Research indicates that compounds with similar structures can inhibit critical enzymes necessary for the survival of Mycobacterium tuberculosis, specifically inosine-5′-monophosphate dehydrogenase (IMPDH). This inhibition disrupts nucleotide synthesis, providing a viable pathway for therapeutic intervention against tuberculosis.

Table 1: Comparison of Inhibitory Activities Against IMPDH

| Compound Name | Inhibition Mechanism | Biological Target |

|---|---|---|

| This compound | Inhibition of IMPDH | Mycobacterium tuberculosis |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides | Anti-inflammatory properties | Various inflammatory pathways |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazine derivatives | Targeting tuberculosis via IMPDH inhibition | Mycobacterium tuberculosis |

Receptor Modulation

The compound has also been studied for its interaction with serotonin receptors. Specifically, it has shown affinity for the serotonin 1A receptor, which is implicated in mood regulation and anxiety disorders. This interaction suggests potential applications in treating depression and anxiety through modulation of serotonergic pathways .

Case Studies on Receptor Modulation

Several studies have investigated the binding affinity and efficacy of this compound at serotonin receptors:

- Study on Serotonin 1A Receptors : In vivo studies demonstrated that ligands similar to this compound could selectively occupy serotonin receptors in rat models, indicating potential antidepressant effects .

- PET Imaging Studies : Positron Emission Tomography (PET) imaging was utilized to assess receptor occupancy, revealing significant interactions between the compound and serotonin receptors in specific brain regions associated with mood regulation .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties that support further investigation into its clinical applications .

Mecanismo De Acción

The mechanism of action of 1-(Piperidin-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarbonitrile, 1-(1-piperidinyl)-: Similar in structure but contains a nitrile group instead of a carboxamide group.

Cyclohexanecarboxamide: Lacks the piperidine ring, making it less complex.

Piperidine derivatives: A broad class of compounds with varying functional groups attached to the piperidine ring.

Uniqueness

1-(Piperidin-1-yl)cyclohexanecarboxamide is unique due to its combination of the cyclohexane ring, piperidine ring, and carboxamide group. This structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs .

Actividad Biológica

1-(Piperidin-1-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine ring attached to a cyclohexanecarboxamide moiety. The chemical formula is C_{12}H_{19}N_{2}O, with a molecular weight of 209.29 g/mol. Its structure can be represented as follows:

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been studied for its potential as an anti-tubercular agent . In vitro assays demonstrated that it effectively inhibits the growth of Mycobacterium tuberculosis, suggesting its role as a promising candidate in tuberculosis treatment .

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 10.5 | |

| Cholinesterases (AChE, BChE) | 9.68 (AChE), 11.59 (BChE) |

The mechanism of action for this compound involves binding to specific receptors or enzymes, leading to modulation of biochemical pathways. For instance, its interaction with cholinesterase enzymes suggests a potential application in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal critical insights into how structural modifications influence biological activity. Variations in the piperidine and cyclohexane moieties can significantly affect enzyme inhibition potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl substitution at position 6 | Increased AChE inhibition | |

| Alteration of the cyclohexane ring | Varied anti-tubercular efficacy |

Case Studies

Several studies have documented the biological effects of this compound:

- Anti-Tubercular Activity : A study demonstrated that this compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations .

- Cholinesterase Inhibition : Another research highlighted its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for further exploration in Alzheimer's disease therapies .

- Inflammatory Response Modulation : The compound was also assessed for its ability to suppress nitric oxide production and pro-inflammatory cytokines in cellular models, suggesting potential applications in inflammatory conditions .

Propiedades

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11(15)12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLUZOPBGFGZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.